2-Isopropenylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Isopropenylquinoline involves anionic homopolymerization with n-butyllithium and dibutylmagnesium, yielding polymers with high glass transition temperatures . The molecular weight ranges from 3700 to 210300 . Other methods for the synthesis of quinoline derivatives involve the use of α,β-unsaturated aldehydes .Scientific Research Applications
Isoquinoline Alkaloids in Biomedical Research
Isoquinoline alkaloids, including compounds like 2-Isopropenylquinoline, have gained significant attention in biomedical research. Studies have shown that these alkaloids exhibit a range of pharmacological and biological properties, including potential anticancer properties. Research into their interaction with nucleic acids has led to a better understanding of their binding modes and mechanisms, which is crucial for drug design (Bhadra & Kumar, 2011).
Isoquinolines as MAO-B Inhibitors
Research on isoquinoline derivatives has revealed their potential as selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme relevant in neurological disorders. For instance, specific isoquinoline derivatives have shown inhibitory activity in vitro and fit the profile of third-generation MAO inhibitors, which are considered promising for the treatment of emotional and neurodegenerative disorders (Sampaio et al., 2016).
Anticancer Applications
Isoquinoline derivatives have been extensively studied for their anticancer effects. Some isoquinoline compounds show promising results in inducing cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents. The development of targeted delivery systems, such as transferrin-conjugated liposomes, enhances the therapeutic potential of these compounds (Yang et al., 2015).
Novel Applications and SAR Activities
Isoquinoline N-oxide alkaloids, a subset of isoquinolines, have been shown to possess antimicrobial, antibacterial, antitumor, and other activities. These compounds are increasingly being recognized as a valuable source of leads for drug discovery, with extensive research suggesting new possible applications (Dembitsky et al., 2015).
Importance in Drug Discovery
Isoquinoline cores are a significant element in many marketed and clinical drugs, used for a wide range of ailments. The structural diversity and biological characteristics of isoquinoline analogs make them a crucial focus in therapeutic research (Luo et al., 2020).
Properties
IUPAC Name |
2-prop-1-en-2-ylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-8H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOHETZMLXYFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490839 | |
Record name | 2-(Prop-1-en-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15825-90-8 | |
Record name | 2-(1-Methylethenyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15825-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Prop-1-en-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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